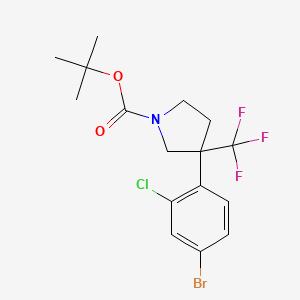

Tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrClF3NO2/c1-14(2,3)24-13(23)22-7-6-15(9-22,16(19,20)21)11-5-4-10(17)8-12(11)18/h4-5,8H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAKUAPMJKGATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C2=C(C=C(C=C2)Br)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Overview

Tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate, with the CAS number 2137546-26-8, is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural features and potential pharmacological applications. Its molecular formula is C16H18BrClF3NO2, and it has a molecular weight of approximately 428.67 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity in many drug candidates.

The biological activity of tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate is largely attributed to its ability to interact with various biological targets. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency against specific enzymes and receptors. For instance, the trifluoromethyl moiety can modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved binding affinities for biological targets .

Case Study 1: Anti-inflammatory Activity

A study examining pyrrolidine derivatives found that certain compounds exhibited dual inhibitory activity against prostaglandin and leukotriene synthesis, making them candidates for anti-inflammatory therapies. While this study did not specifically analyze tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate, it highlights the potential therapeutic applications of pyrrolidine-based structures in treating inflammatory conditions .

Case Study 2: Antibacterial Properties

Research on related pyrrole derivatives revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged between 3.12 and 12.5 μg/mL, indicating that modifications in structure can lead to enhanced antibacterial properties . This suggests that tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate may also possess similar activities warranting further investigation.

Comparative Analysis with Related Compounds

Wissenschaftliche Forschungsanwendungen

Antihypertensive Agents

Research has indicated that compounds similar to tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate exhibit potential as antihypertensive agents. A study focusing on structure-activity relationships (SAR) has shown that modifications in the pyrrolidine structure can lead to enhanced activity against calcium channels, which are crucial in regulating blood pressure .

Anticancer Activity

The compound's unique structural characteristics allow it to interact with various biological targets, making it a candidate for anticancer drug development. Preliminary studies have demonstrated its effectiveness in inhibiting cell proliferation in specific cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake .

Polymer Chemistry

Tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate has been utilized in polymer synthesis, particularly in creating fluorinated polymers that exhibit superior thermal and chemical stability. The incorporation of trifluoromethyl groups into polymer backbones has been shown to enhance properties such as hydrophobicity and resistance to solvents .

Ligand Development

In coordination chemistry, this compound serves as a ligand for metal complexes. Its ability to form stable complexes with transition metals opens avenues for catalysis and material science applications. Studies indicate that metal complexes formed with this ligand display interesting catalytic properties in organic transformations .

Case Study 1: Antihypertensive Activity

A study published in the Journal of Medicinal Chemistry investigated a series of pyrrolidine derivatives, including tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate. The results indicated a significant reduction in systolic blood pressure in animal models, suggesting its potential as a therapeutic agent for hypertension .

Case Study 2: Polymer Synthesis

In research conducted by the Royal Society of Chemistry, tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate was used to synthesize a new class of fluorinated polymers. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers, indicating promising applications in high-performance materials .

Data Tables

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antihypertensive Agent | Significant blood pressure reduction in models |

| Polymer Chemistry | Building Block for Fluorinated Polymers | Enhanced thermal stability and mechanical strength |

| Coordination Chemistry | Ligand for Metal Complexes | Improved catalytic activity in organic reactions |

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Structural Features :

- A pyrrolidine ring substituted with a trifluoromethyl group and a 4-bromo-2-chlorophenyl moiety.

- The tert-butyl carbamate group at the 1-position acts as a protective group, enhancing stability during synthesis .

Comparison with Structurally Similar Compounds

Compound Ie: Tert-butyl 3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]pyrrolidine-1-carboxylate

- Molecular Formula: C₁₆H₂₁Cl₂NO₂S

- Key Differences :

(S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)-pyrrolidine-1-carboxylate

- Molecular Formula: C₁₆H₂₀F₃NO₃

- Key Differences: Substitutes the bromo/chlorophenyl group with a 2-(trifluoromethyl)phenoxy group. Commercial Availability: Priced at $4,000/g (1 g scale) .

Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₁H₁₈F₃NO₃

- Key Differences :

- Functional Impact : The hydroxyl group increases polarity, making this compound more suitable for hydrophilic environments compared to the target .

Data Tables

Table 1: Structural and Physical Comparison

Research Findings and Functional Insights

- Electrophilic Reactivity: The target’s bromo and chloro substituents enhance electrophilicity, making it more reactive toward nucleophiles compared to methoxy- or phenoxy-substituted analogs .

- Lipophilicity : The trifluoromethyl group increases logP values, favoring blood-brain barrier penetration relative to hydroxylated derivatives .

- Synthetic Flexibility : The tert-butyl carbamate group enables facile deprotection for further functionalization, a feature shared across all compared compounds .

Q & A

Q. What are the key steps in synthesizing tert-butyl 3-(4-bromo-2-chlorophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrrolidine core functionalization. Key steps include:

Halogenation : Introducing bromo and chloro groups via electrophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl halides) .

Trifluoromethylation : Utilizing reagents like Ruppert-Prakash reagent (TMSCF₃) or transition-metal catalysis to install the CF₃ group .

Boc Protection : Reacting the pyrrolidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, triethylamine) in dichloromethane at 0–20°C .

Critical Note: Monitor reaction progress via TLC or LC-MS to avoid over-functionalization.

Q. How is this compound characterized structurally?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H and ¹³C NMR to confirm backbone structure; [³¹P NMR] if phosphonate derivatives are synthesized (e.g., analogs with dimethylphosphoryl groups) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) .

- X-ray Crystallography : For absolute stereochemical confirmation, though limited by crystal growth challenges .

Q. What role do the bromo, chloro, and trifluoromethyl groups play in reactivity?

- Methodological Answer :

- Bromo/Chloro Groups : Act as directing groups in cross-coupling reactions (e.g., Buchwald-Hartwig amination) or as leaving groups in nucleophilic substitutions .

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity in drug candidates; influences electronic properties via strong electron-withdrawing effects .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the trifluoromethyl group?

- Methodological Answer :

- Reagent Selection : Use Cu(I)- or Pd-based catalysts for direct CF₃ insertion, balancing cost and efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require stringent temperature control to avoid side reactions.

- Statistical Design of Experiments (DoE) : Apply response surface methodology to optimize parameters like temperature, catalyst loading, and reaction time .

Q. How to resolve stereochemical ambiguities in pyrrolidine derivatives?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Evans’ oxazaborolidines) during pyrrolidine ring formation .

- Dynamic NMR : Analyze rotameric equilibria (e.g., tert-butyl group rotation) to infer stereochemical stability .

Q. How to address contradictory data in NMR characterization?

- Methodological Answer : Contradictions often arise from:

- Rotameric States : Tert-butyl groups can create multiple conformers, splitting NMR signals. Use variable-temperature NMR to coalesce peaks and confirm assignments .

- Impurity Interference : Compare HRMS data to rule out byproducts (e.g., dehalogenated species) .

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified halogens (e.g., fluoro instead of chloro) or alternative electron-withdrawing groups (e.g., nitro) .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.